BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride

Medicinal Chemistry Scaffold Design Kinase Inhibitors

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid dihydrochloride is a bicyclic nitrogen-containing heterocycle (molecular formula C8H10Cl2N2O2, MW 237.08 g/mol) supplied as a dihydrochloride salt to enhance aqueous solubility and solid-state stability. The compound belongs to the pyrrolo[3,4-b]pyridine scaffold family, which serves as a privileged structure in kinase inhibitor and CNS-targeted drug discovery programs, including PI3K and M4 muscarinic receptor modulator campaigns.

Molecular Formula C8H10Cl2N2O2
Molecular Weight 237.08
CAS No. 2253631-11-5
Cat. No. B2474169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride
CAS2253631-11-5
Molecular FormulaC8H10Cl2N2O2
Molecular Weight237.08
Structural Identifiers
SMILESC1C2=C(CN1)N=CC(=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C8H8N2O2.2ClH/c11-8(12)6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2,(H,11,12);2*1H
InChIKeyGMVHDIPGCSIMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid dihydrochloride (CAS 2253631-11-5): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid dihydrochloride is a bicyclic nitrogen-containing heterocycle (molecular formula C8H10Cl2N2O2, MW 237.08 g/mol) supplied as a dihydrochloride salt to enhance aqueous solubility and solid-state stability . The compound belongs to the pyrrolo[3,4-b]pyridine scaffold family, which serves as a privileged structure in kinase inhibitor and CNS-targeted drug discovery programs, including PI3K and M4 muscarinic receptor modulator campaigns [1]. It is commercially available from specialty chemical suppliers at a minimum purity of 95% .

Why In-Class Substitution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid Dihydrochloride Carries Scientific and Procurement Risk


The pyrrolo[3,4-b]pyridine scaffold tolerates carboxylic acid attachment at three distinct ring positions (2-, 3-, and 4-), each producing regioisomers with divergent electronic properties, pKa values, and reactivity profiles that are not interchangeable in downstream amide coupling or scaffold elaboration chemistry . Furthermore, the choice of salt form (free base vs. hydrochloride vs. dihydrochloride) directly governs aqueous solubility, hygroscopicity, and long-term storage stability, while the free carboxylic acid vs. methyl ester functional group determines whether the compound can be used directly in convergent synthesis or requires an additional deprotection step . Generic substitution without verifying regiospecificity, salt stoichiometry, and functional group compatibility can lead to failed synthetic sequences, irreproducible biological data, and wasted procurement expenditure.

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid Dihydrochloride: Comparator-Indexed Quantitative Differentiation for Procurement Decisions


Regioisomeric Positioning: 3-Carboxylic Acid vs. 2- and 4-Carboxylic Acid Isomers

The target compound bears the carboxylic acid at the 3-position of the pyridine ring. The 6-methyl analog of this regioisomer has a predicted pKa of 3.24±0.20 . In contrast, pyridine-2-carboxylic acids (picolinic acid type) typically exhibit pKa values near 1.0 for the carboxyl group due to intramolecular hydrogen bonding with the adjacent pyridine nitrogen, while pyridine-4-carboxylic acids (isonicotinic acid type) show pKa values around 1.8 [1]. This ~1.4–2.2 pKa unit difference alters the ionization state under physiological and coupling conditions, directly affecting amide bond formation efficiency and biological target engagement when the 3-position is specified by pharmacophore models .

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Salt Form Advantage: Dihydrochloride Salt vs. Free Base for Aqueous Solubility

The target compound is supplied as a dihydrochloride salt (2 HCl equivalents per molecule, MW 237.08 g/mol) . The free base (CAS 1368179-07-0, MW 164.16 g/mol) lacks the salt counterions . Vendor documentation for the structurally analogous 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (without the 3-carboxylic acid) explicitly states that the dihydrochloride form is 'soluble in water due to the presence of the dihydrochloride salt form, which enhances its solubility and stability' . The free base is expected to have significantly lower aqueous solubility, a common limitation for nitrogen heterocycles without salt formation.

Compound Management Aqueous Solubility Salt Selection

Functional Group Readiness: Free Carboxylic Acid vs. Methyl Ester for Direct Amide Coupling

The target compound presents a free carboxylic acid at the 3-position, enabling direct amide coupling without a deprotection step. The methyl ester analog (CAS 1965310-13-7, MW 251.11 g/mol) requires saponification (e.g., LiOH or NaOH in aqueous THF/MeOH) to liberate the free acid before coupling, adding one synthetic step, reducing overall yield, and introducing potential epimerization or decomposition risks . In a medicinal chemistry campaign targeting the pyrrolo[3,4-b]pyridine-3-carboxamide series as RORγ inhibitors, the free carboxylic acid was the direct precursor to the final amide products, establishing the 3-carboxylic acid as the cost-optimal entry point for SAR exploration .

Parallel Synthesis Amide Coupling Library Chemistry

Purity Specification: 95% Minimum vs. 97% Grade Alternatives

The target compound is supplied with a minimum purity specification of 95% (HPLC) by CymitQuimica . The structurally related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 147740-02-1, lacking the carboxylic acid) is available in both 95% and 97% purity grades, with the 97% grade commanding a price premium . For building block procurement in early-stage medicinal chemistry, 95% purity is generally adequate for amide coupling and library synthesis, as the major impurity is typically the free base or residual solvent. No 97% grade of the target 3-carboxylic acid dihydrochloride was identified from non-excluded vendors, making the 95% specification the current best available option.

Quality Control Reproducibility Procurement Specifications

Medicinal Chemistry Precedent: 3-Carboxamide Derivatives as Privileged Pharmacophore

The pyrrolo[3,4-b]pyridine-3-carboxamide scaffold has been validated in patent literature as a privileged pharmacophore for nuclear receptor modulation. RORγ-IN-1 (derived from the 3-carboxylic acid precursor) demonstrated Ki <100 nM against the RORγ nuclear receptor . More recently, substituted pyrrolo[3,4-b]pyridines have been claimed as PI3K-α inhibitors in US12581252B2 [1]. The 2- and 4-carboxylic acid regioisomers do not appear as frequently in patent SAR tables for these targets, suggesting that the 3-position is preferred for target engagement in these protein binding pockets. While this is an associative observation rather than a direct head-to-head comparison of the building blocks, it indicates that the 3-carboxylic acid is the entry point of choice for exploring these two therapeutically relevant target classes.

Drug Discovery Structure-Activity Relationship RORγ Inhibitors

Optimal Procurement and Application Scenarios for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic Acid Dihydrochloride (CAS 2253631-11-5)


Direct Amide Coupling in Kinase or Nuclear Receptor SAR Libraries

The free carboxylic acid functional group enables single-step amide coupling (HATU/DIPEA/DMF, room temperature, 2–16 h) with diverse amine building blocks to generate pyrrolo[3,4-b]pyridine-3-carboxamide libraries. This application is supported by the patent precedent for RORγ inhibitors (Ki <100 nM) where the 3-carboxamide was the active pharmacophore . Procurement of the dihydrochloride salt ensures the compound can be pre-dissolved in DMF or DMSO without precipitation issues, and the 95% minimum purity is adequate for library synthesis where products will be purified by preparative HPLC.

Aqueous Buffer-Based Biochemical Assay Stock Preparation

The dihydrochloride salt form provides water solubility that the free base (CAS 1368179-07-0) lacks . This makes the target compound suitable for preparing concentrated aqueous stock solutions (predicted solubility improvement over free base, though precise mg/mL values are not published) for biochemical assays such as SPR, ITC, or fluorescence polarization. Researchers should note that the compound contains two HCl equivalents (MW 237.08 vs. 164.16 for the free base) and adjust molarity calculations accordingly.

Scaffold Elaboration via C-3 Diversification in CNS-Targeted Programs

The pyrrolo[3,4-b]pyridine scaffold appears in M4 muscarinic acetylcholine receptor allosteric modulator patents [1] and PI3K-α inhibitor patents [2], both of which are CNS and oncology targets respectively. The 3-carboxylic acid position is the vector of choice for introducing diversity elements that probe the solvent-exposed region of the target binding pocket. Procurement of the 3-regioisomer specifically, rather than the 2- or 4-isomer, is critical because the regioisomer dictates the exit vector geometry and therefore the SAR of the resulting library.

Intermediate for Solid-Phase or Flow Chemistry Synthesis Platforms

Solid-phase synthesis of pyrrolo[3,4-b]pyridines has been demonstrated, using carboxylic acid-functionalized building blocks for on-resin diversification . The target compound's free acid allows direct loading onto Wang or Rink amide resins without pre-activation. The dihydrochloride salt ensures solubility in the polar aprotic solvents (DMF, NMP) commonly used in solid-phase peptide synthesis workflow.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.